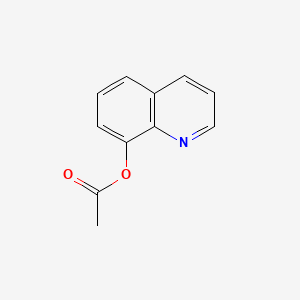

8-Acetoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPCTRNDYNHZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180642 | |

| Record name | 8-Quinolinol, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2598-29-0 | |

| Record name | 8-Acetoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Acetoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2598-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-quinolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Acetoxyquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CKX3NX6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Acetoxyquinoline: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 8-acetoxyquinoline, a significant derivative of the versatile 8-hydroxyquinoline scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its synthesis and reactivity, and its burgeoning applications in medicinal chemistry and beyond. The narrative is grounded in established scientific principles, offering insights into the causal relationships that govern its behavior and utility.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold and its Acetoxy Derivative

The 8-hydroxyquinoline (8-HQ) framework is recognized as a "privileged structure" in medicinal chemistry, attributable to its potent and diverse biological activities.[1][2] First synthesized in the late 19th century, 8-HQ's journey from a simple organic molecule to a cornerstone of drug discovery is marked by its exceptional ability to chelate a variety of metal ions.[3] This chelation capability is central to its multifaceted therapeutic potential, including antimicrobial, anticancer, and neuroprotective properties.[1][4][5]

This compound, as the acetate ester of 8-hydroxyquinoline, often serves as a prodrug, designed to mask the phenolic hydroxyl group of the parent compound. This modification can enhance properties such as membrane permeability and bioavailability. In biological systems, it is anticipated to undergo hydrolysis to release the active 8-hydroxyquinoline.[6] Understanding the distinct characteristics of this compound is therefore crucial for harnessing the full potential of this chemical family in therapeutic and diagnostic applications.

Chemical Structure and Identification

This compound is systematically known as quinolin-8-yl acetate.[7] It consists of a quinoline ring system where an acetoxy group is attached at the 8th position.

| Identifier | Value | Source(s) |

| IUPAC Name | quinolin-8-yl acetate | [7] |

| CAS Number | 2598-29-0 | [8] |

| Molecular Formula | C₁₁H₉NO₂ | [8] |

| Molecular Weight | 187.20 g/mol | [8] |

| Canonical SMILES | CC(=O)OC1=CC=CC2=C1N=CC=C2 | [7] |

| InChI Key | MZPCTRNDYNHZQE-UHFFFAOYSA-N | [7] |

Below is a visualization of the chemical structure of this compound generated using Graphviz.

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 56-57 °C | [9] |

| Boiling Point | 321.6 °C at 760 mmHg | [10] |

| Density | 1.212 g/cm³ | [10] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Insoluble in water. | [11] |

Spectral Data

Spectral analysis is indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring and the methyl protons of the acetyl group.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.[7]

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ester group and vibrations associated with the aromatic quinoline ring. For the parent compound, 8-hydroxyquinoline, characteristic bands include those for the hydroxyl group.[12][13]

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 8-hydroxyquinoline. This is a standard esterification reaction.

Reaction Scheme:

Caption: Synthesis of this compound from 8-Hydroxyquinoline.

Experimental Protocol: Acetylation of 8-Hydroxyquinoline

This protocol describes a representative method for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as pyridine or dichloromethane. The choice of a basic solvent like pyridine can also serve as a catalyst and acid scavenger.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. The slight excess of acetic anhydride ensures complete conversion of the starting material.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to quench the excess acetic anhydride. If a non-aqueous solvent was used, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Pyridine as Solvent/Catalyst: Pyridine not only dissolves the reactants but also acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a more reactive acetylating agent than acetic acid and is preferred for the esterification of phenols.

-

Aqueous Work-up: Quenching with ice water hydrolyzes the unreacted acetic anhydride. The subsequent acid and base washes are crucial for removing impurities and byproducts.

Reactivity of this compound

-

Hydrolysis: this compound can be hydrolyzed back to 8-hydroxyquinoline and acetic acid, a reaction that can be catalyzed by acids, bases, or enzymes.[6] This hydrolysis is a key aspect of its function as a prodrug. The quinoline nitrogen can act as an intramolecular catalyst in the hydrolysis process.[6]

-

Fries Rearrangement: Like other phenolic esters, this compound can undergo the Fries rearrangement in the presence of a Lewis acid (e.g., AlCl₃) to yield acetyl-8-hydroxyquinoline derivatives.[14]

Applications in Research and Drug Development

The biological and chemical properties of the 8-hydroxyquinoline scaffold have led to its extensive investigation in various fields. This compound, as a prodrug, is of particular interest in drug development.

Prodrug Strategy in Cancer Therapy

8-Hydroxyquinoline and its derivatives exhibit anticancer activity through mechanisms such as the chelation of essential metal ions, leading to the disruption of microbial enzyme systems and inhibition of growth.[4][15] The development of glucoconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs has been explored, leveraging the increased glucose uptake by cancer cells.[16] this compound can be considered in a similar prodrug strategy, where its increased lipophilicity may facilitate cell membrane penetration before intracellular hydrolysis to the active 8-hydroxyquinoline.

Antimicrobial and Antifungal Applications

The parent compound, 8-hydroxyquinoline, has well-documented broad-spectrum antibacterial and antifungal activities.[1][15] The mechanism is largely attributed to its ability to chelate essential metal ions required for microbial survival.[15] this compound, by releasing 8-hydroxyquinoline in situ, can be a valuable tool in the development of novel antimicrobial agents.

Neuroprotective Potential

Derivatives of 8-hydroxyquinoline have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases where metal ion dyshomeostasis is implicated.[4][17] By acting as metal chelators, they can modulate the levels of metal ions and reduce oxidative stress.[17] The prodrug approach with this compound could potentially improve the delivery of the active compound across the blood-brain barrier.[17]

Fluorescent Chemosensors

8-Hydroxyquinoline and its derivatives are known to form highly fluorescent chelate complexes with various metal ions.[15] This property is exploited in the development of fluorescent sensors for the detection of biologically and environmentally important metal ions.[15] While this compound itself is not fluorescent in the same manner, it can be used in the synthesis of more complex sensor molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. Its role as a prodrug, coupled with the diverse biological activities of its parent compound, makes it a molecule of great interest for researchers in drug development and medicinal chemistry. A thorough understanding of its chemical structure, properties, synthesis, and reactivity is essential for its effective application in the design of new therapeutic agents and research tools. The protocols and data presented in this guide provide a solid foundation for further investigation and innovation in this exciting area of chemical science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75777, this compound. PubChem. Retrieved from [Link]

- Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

- Hassan, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

- (1970). Hydrolysis of substituted 8-acetoxyquinolines. Talanta, 17(2), 180-182.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).

- Hassan, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

- Metlin. (n.d.).

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.

- University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. UCT.

- (2014).

- Kumar, A., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 108, 104633.

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. Retrieved from [Link]

- (2012). Glucoconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs. PubMed.

- OCHEM. (2025).

- Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC.

-

National Institute of Standards and Technology. (n.d.). Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (2020). 8-Hydroxyquinoline. MassBank. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together.... ResearchGate. Retrieved from [Link]

- (2008). Directed (R)- or (S)-Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Esters. European Journal of Organic Chemistry, 2008(31), 5269-5276.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 6. Hydrolysis of substituted 8-acetoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C11H9NO2 | CID 75777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | 2598-29-0 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. autechindustry.com [autechindustry.com]

- 12. ajchem-a.com [ajchem-a.com]

- 13. researchgate.net [researchgate.net]

- 14. rroij.com [rroij.com]

- 15. scispace.com [scispace.com]

- 16. Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Synthesis of 8-Acetoxyquinoline from 8-Hydroxyquinoline—A Strategic Acetylation for Chemical and Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (8-HQ) is a foundational scaffold in medicinal chemistry and materials science, prized for its potent metal-chelating properties and diverse biological activities.[1][2][3] The strategic modification of its phenolic hydroxyl group via acetylation yields 8-acetoxyquinoline, a derivative with altered physicochemical properties that can serve as a valuable synthetic intermediate or a prodrug. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from 8-hydroxyquinoline. Moving beyond a simple procedural outline, this document elucidates the underlying reaction mechanisms, provides a field-tested experimental protocol, details robust analytical characterization methods, and offers expert insights into process optimization and troubleshooting.

Introduction: The Rationale for Acetylation

8-Hydroxyquinoline is a privileged structure in drug discovery, forming the backbone of compounds with anticancer, anti-HIV, antifungal, and neuroprotective properties.[1][2] Its biological and chemical utility is largely governed by the hydroxyl group at the 8-position, which, in concert with the adjacent nitrogen atom, acts as a powerful bidentate chelating agent for a variety of metal ions.[4][5][6]

While essential for its activity, the free hydroxyl group imparts specific characteristics (e.g., polarity, potential for rapid metabolism) that may not be ideal for all applications. The conversion to this compound via O-acetylation serves several strategic purposes:

-

Prodrug Development: The ester linkage in this compound can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active 8-hydroxyquinoline parent drug. This can improve bioavailability, modify release kinetics, and mask reactive functional groups.

-

Intermediate for Further Synthesis: Acetylation serves as a protection strategy for the hydroxyl group, allowing chemical modifications to be performed on other parts of the quinoline ring system.[2][4] The acetyl group can be readily removed under mild hydrolytic conditions.

-

Modification of Physicochemical Properties: The conversion of the polar hydroxyl group to a less polar acetate ester alters the compound's solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for formulation and membrane permeability in drug development.

This guide provides the necessary technical foundation for researchers to confidently and efficiently perform this critical transformation.

Reaction Mechanism: The Chemistry of O-Acetylation

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic hydroxyl group of 8-hydroxyquinoline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Core Principles:

-

Nucleophile: The lone pair of electrons on the oxygen atom of the C8-hydroxyl group of 8-hydroxyquinoline initiates the reaction.

-

Electrophile: Acetic anhydride serves as an excellent acetylating agent. The two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. It is more reactive than acetic acid and its byproduct, acetic acid, is easily managed.

-

Leaving Group: The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling an acetate ion—a relatively stable leaving group.

The reaction can be performed without a catalyst, but it is often facilitated by a base (e.g., pyridine, triethylamine) or acid. A base catalyst functions by deprotonating the phenolic hydroxyl group, creating a more potent nucleophile (a phenoxide ion), thereby increasing the reaction rate.

Below is a diagram illustrating the uncatalyzed reaction mechanism.

Caption: The uncatalyzed mechanism for the O-acetylation of 8-hydroxyquinoline.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Safety and Handling

-

8-Hydroxyquinoline: Harmful if swallowed and causes serious eye irritation.[7][8] Avoid dust formation and inhalation.[8][9]

-

Acetic Anhydride: Flammable liquid and vapor.[10] Causes severe skin burns and eye damage.[10] Reacts violently with water.[10] Handle with extreme care in a chemical fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a flame-resistant lab coat are mandatory.[7][8]

Materials and Equipment

| Reagents & Materials | Equipment |

| 8-Hydroxyquinoline (>99%) | 100 mL Round-bottom flask |

| Acetic Anhydride (reagent grade) | Magnetic stirrer and stir bar |

| Deionized Water | Heating mantle or water bath |

| Ethanol (for recrystallization) | Reflux condenser |

| Crushed Ice | Buchner funnel and filter flask |

| Celite or filter aid (optional) | Beakers and graduated cylinders |

| pH paper |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (e.g., 5.0 g, 34.4 mmol).

-

In a fume hood, carefully add acetic anhydride (e.g., 10 mL, approx. 106 mmol, ~3 equivalents). The acetic anhydride acts as both the reagent and the solvent.

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Begin stirring the mixture.

-

Gently heat the flask using a water bath or heating mantle to approximately 50-60°C.

-

Maintain this temperature for 1-2 hours. The reaction is typically complete when all the solid 8-hydroxyquinoline has dissolved, and the solution is clear.

-

Expert Tip: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 4:1 Hexane:Ethyl Acetate. The product spot will have a higher Rf value than the starting material.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Prepare a beaker with approximately 100 g of crushed ice and 100 mL of cold deionized water.

-

Slowly and carefully pour the reaction mixture into the ice-water slurry while stirring vigorously. This step quenches the excess acetic anhydride and precipitates the product. Caution: This is an exothermic process.

-

Continue stirring for 15-20 minutes until the ice has completely melted and the product has fully precipitated as a pale yellow or off-white solid.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid product on the filter with copious amounts of cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes the acetic acid byproduct.

-

Press the solid dry on the filter and then transfer it to a watch glass to air-dry or dry in a vacuum oven at low heat (~40°C).

-

-

Purification (Recrystallization):

-

Transfer the crude, dried this compound to a beaker.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

If the solution remains cloudy, add a few drops of hot ethanol to clarify it.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry thoroughly.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Parameter | 8-Hydroxyquinoline (Starting Material) | This compound (Product) | Rationale for Change |

| Appearance | Yellow crystalline solid | Off-white to pale yellow solid | Chemical transformation |

| Melting Point | 73-75 °C | ~56-58 °C | Change in molecular structure and intermolecular forces |

| IR (cm⁻¹) | ~3400 (broad, O-H stretch) | No O-H band; ~1760 (strong, C=O ester) ; ~1200 (C-O stretch) | Disappearance of hydroxyl, appearance of ester carbonyl |

| ¹H NMR (CDCl₃, δ ppm) | ~7.1-8.8 (aromatic-H); ~9.5 (broad s, 1H, OH) | ~7.2-8.9 (aromatic-H); ~2.4 (s, 3H, -COCH₃) | Appearance of acetyl methyl protons; disappearance of phenolic proton |

Note: Exact spectral values may vary slightly based on the solvent and instrument used.

Spectroscopic Interpretation:

-

Infrared (IR) Spectroscopy: The most definitive change is the disappearance of the broad hydroxyl (-OH) stretching band from the starting material and the emergence of a very strong, sharp carbonyl (C=O) stretching band around 1760 cm⁻¹ in the product, which is characteristic of a phenyl acetate ester.[11]

-

¹H NMR Spectroscopy: The key diagnostic signal in the product's spectrum is a sharp singlet integrating to three protons, appearing in the upfield region (~2.4 ppm). This signal unequivocally corresponds to the methyl protons of the newly installed acetyl group. Concurrently, the broad singlet for the phenolic proton in 8-hydroxyquinoline will be absent.[12]

Field Insights: Process Optimization and Troubleshooting

-

Choice of Acetylating Agent: While acetyl chloride could also be used, acetic anhydride is generally preferred. The byproduct of acetyl chloride is corrosive hydrogen chloride (HCl) gas, which is more difficult to handle than the acetic acid produced from acetic anhydride.

-

Controlling the Reaction: The reaction is exothermic. While gentle heating accelerates the process, excessive heat is unnecessary and can lead to discoloration or potential side reactions.

-

Troubleshooting Low Yield:

-

Incomplete Reaction: Ensure sufficient reaction time and temperature. Confirm with TLC.

-

Loss During Work-up: The product has some solubility in organic solvents. Ensure precipitation is complete by using ice-cold water and avoid using an excessive volume of solvent during recrystallization.

-

-

Addressing Impurities:

-

Residual 8-Hydroxyquinoline: Indicates an incomplete reaction. Can be removed by a more thorough recrystallization or by washing the crude product with a dilute, cold basic solution (e.g., NaHCO₃) to deprotonate and solubilize the unreacted phenol.

-

Fries Rearrangement: If a Lewis acid catalyst (e.g., AlCl₃) were to be used, the acetyl group could migrate from the oxygen to the carbon atoms of the benzene ring, forming acetyl-hydroxyquinoline isomers.[5][6] This is not a concern with the uncatalyzed or base-catalyzed methods described here.

-

Conclusion

The acetylation of 8-hydroxyquinoline to this compound is a straightforward yet fundamentally important transformation in synthetic and medicinal chemistry. This guide has detailed a reliable and efficient protocol, grounded in a solid understanding of the reaction mechanism. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity this compound, a versatile compound poised for application in drug development, materials science, and as a key intermediate for more complex molecular architectures.

References

- Hu, Y., et al. (2019). Design, synthesis, and evaluation of 8-hydroxyquinoline derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 180, 508-523.

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]

- Prabhakar, C., et al. (2016). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Journal of Applicable Chemistry, 5(2), 356-365.

-

Carl ROTH. (2024, September 19). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS. Retrieved from [Link]

- Li, Y., et al. (2011). Synthesis of 8-Hydroxyquinoline Derivative and Its Zinc Complex. Advanced Materials Research, 399-401, 1215-1218.

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

- Zinter, J. J., et al. (2024). Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8). Molecules, 29(15), 3546.

- Abu-Izneid, T., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4946.

-

ResearchGate. (2014). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]

- Chen, Y-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14389–14399.

-

NIST. (n.d.). 8-Hydroxyquinoline IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. 8-Hydroxyquinoline [webbook.nist.gov]

- 12. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Metal Chelation Mechanism of 8-Acetoxyquinoline

A Senior Application Scientist's Synthesis of Core Principles and Practical Methodologies

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of metal chelation is paramount for innovation. 8-Acetoxyquinoline stands out as a fascinating molecule, not for its direct chelating ability, but for its role as a prodrug that, upon bioactivation, unleashes a potent metal chelator. This guide provides an in-depth exploration of its mechanism of action, grounded in authoritative scientific principles and coupled with practical experimental insights.

The Prodrug Concept: Unmasking the Active Agent

This compound is, in essence, a masked version of the highly effective and well-documented chelating agent, 8-hydroxyquinoline (8-HQ). The primary rationale for this chemical modification is to enhance bioavailability. The acetoxy group increases the lipophilicity of the molecule compared to the parent 8-HQ. This enhanced lipophilicity facilitates easier passage across biological membranes, such as the blood-brain barrier, which is a critical consideration in the development of therapeutics for neurodegenerative diseases where metal dyshomeostasis is a key pathological feature.[1][2][3]

Once it has reached its target environment, whether in vitro or in vivo, the acetoxy group is cleaved by esterase enzymes. This hydrolysis reaction unmasks the hydroxyl group at the 8-position, yielding the active chelator, 8-hydroxyquinoline.

Mechanism of Action: Activation and Chelation

The overall process can be visualized as a two-step mechanism: bioactivation followed by metal coordination.

Caption: Mechanism of this compound action.

The Core Chelation Mechanism of 8-Hydroxyquinoline

The remarkable chelating ability of 8-hydroxyquinoline stems from its molecular structure. It is a monoprotic, bidentate ligand, meaning it binds to a central metal atom at two points.[4] The two donor atoms involved in this coordination are the nitrogen of the pyridine ring and the oxygen from the deprotonated hydroxyl group.[4][5] This arrangement forms a stable five-membered ring with the metal ion, a highly favorable configuration in coordination chemistry.

Most of the biological and medicinal properties of 8-HQ and its derivatives, including their antineurodegenerative, anticancer, and antimicrobial effects, are attributed to this potent chelating ability.[6][7] By binding to metal ions, these compounds can restore metal homeostasis, which is often imbalanced in various disease states.[6]

Coordination Chemistry and Stoichiometry

The reaction between 8-HQ and a divalent metal ion (M²⁺) typically proceeds as follows:

2(C₉H₇NO) + M²⁺ ⇌ [M(C₉H₆NO)₂] + 2H⁺

The stoichiometry of the resulting complex is most commonly 2:1 (ligand:metal).[4] However, for trivalent metal ions like Fe³⁺, a 3:1 complex is typically formed.[8] The geometry of these complexes can vary; for instance, Cu(II) complexes often exhibit a square planar geometry, while other metals may form octahedral complexes by coordinating with additional water molecules.[4]

The stability of these metal complexes is a crucial factor in their biological activity. The stability generally follows the Irving-Williams series, which for divalent metals is: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[9] This trend indicates that 8-HQ has a particularly high affinity for copper ions.

Quantitative Data: Stability of Metal-8HQ Complexes

The strength of the interaction between 8-HQ and various metal ions can be quantified by their stability constants (log K). Higher values indicate a more stable complex.

| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) |

| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 |

| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 |

| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 |

| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 |

| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 |

| Data sourced from potentiometric studies.[8] |

Ionophore Activity: Transporting Metals Across Membranes

Beyond simple sequestration, 8-hydroxyquinoline and its derivatives can act as ionophores. An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell membrane. The 8-HQ molecule chelates a metal ion, forming a neutral, lipophilic complex. This complex can then diffuse across the cell membrane, releasing the metal ion into the cell's interior. This mechanism is particularly relevant in the context of neurodegenerative diseases, where restoring depleted intracellular metal levels or, conversely, removing excess metals can be therapeutic.[10][11] For example, derivatives of 8-HQ have been shown to act as zinc ionophores, and this capability is being explored for its therapeutic potential.[10][11]

Experimental Methodologies for Characterizing Metal Chelation

To rigorously study the chelation properties of this compound (after its conversion to 8-HQ), several well-established analytical techniques are employed. The choice of method depends on the specific information sought, such as binding stoichiometry, stability constants, or the kinetics of complex formation.

Experimental Workflow: A Generalized Approach

Caption: Generalized workflow for a metal chelation study.

Protocol 1: UV-Vis Spectrophotometric Titration

Objective: To determine the binding stoichiometry and observe the formation of the metal-ligand complex.

Causality: The formation of a metal-8HQ complex alters the electronic structure of the ligand, leading to a shift in its maximum absorbance wavelength (λₘₐₓ). By monitoring this shift, one can confirm and quantify the interaction.

Methodology:

-

Preparation: Prepare stock solutions of 8-HQ (e.g., 1 mM in DMSO or ethanol) and a metal salt (e.g., 10 mM CuSO₄ in buffered aqueous solution, pH 7.4).

-

Blank Spectra: Record the UV-Vis spectrum of the 8-HQ solution alone and the metal salt solution alone to establish baseline readings.

-

Titration: To a cuvette containing a fixed concentration of the metal ion solution, add incremental amounts of the 8-HQ stock solution.

-

Measurement: After each addition and a brief incubation period to allow for equilibrium, record the full UV-Vis spectrum (typically 250-500 nm).

-

Analysis (Job's Plot): To determine stoichiometry, prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. Plot the absorbance at the new λₘₐₓ of the complex against the mole fraction of the ligand. The peak of this plot indicates the stoichiometry of the complex.[8]

Protocol 2: Fluorescence Spectroscopy

Objective: To assess metal chelation through changes in fluorescence, which is often a more sensitive method.

Causality: 8-HQ is weakly fluorescent. Upon chelation with certain metal ions (especially diamagnetic ions like Zn²⁺), its fluorescence is significantly enhanced due to increased molecular rigidity and prevention of proton transfer in the excited state.[12] Conversely, paramagnetic ions (like Cu²⁺ or Fe³⁺) often quench its fluorescence.

Methodology:

-

Wavelength Determination: Determine the optimal excitation and emission wavelengths for 8-HQ in the chosen buffer system.

-

Titration: To a solution of 8-HQ at a fixed concentration, add increasing concentrations of the metal ion solution.

-

Measurement: After each addition, record the fluorescence emission spectrum.

-

Analysis: Plot the change in fluorescence intensity against the metal ion concentration. This data can be used to calculate binding constants using models like the Stern-Volmer equation for quenching data.

Conclusion

The mechanism of action of this compound in metal chelation is a sophisticated, two-step process that leverages the prodrug strategy to deliver the active chelator, 8-hydroxyquinoline, to its target. The subsequent chelation by 8-HQ is a robust process governed by the principles of coordination chemistry, forming stable complexes with a wide range of biologically relevant metal ions. Its ability to also function as an ionophore adds another layer of complexity and therapeutic potential. For researchers in drug development, a thorough understanding of these mechanisms, coupled with rigorous experimental validation using techniques like spectrophotometry and fluorometry, is essential for harnessing the full potential of this versatile class of molecules.

References

-

Gwaram, N. S., et al. (2012). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157-1178. [Link]

-

Dei, A., et al. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 7(38), 34367–34378. [Link]

-

Liao, Y., et al. (2009). Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes. Journal of Inorganic Biochemistry, 103(10), 1417-1422. [Link]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

-

Mohd Zuki, F. Z., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(16), 4948. [Link]

-

Irving, H., & Rossotti, H. S. (1954). The stabilities of some metal complexes of 8-hydroxyquinoline and related substances. Journal of the Chemical Society, 2904-2910. [Link]

-

Shahata, M. M. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration. American Journal of Chemistry and Application, 2(3), 37-46. [Link]

-

Skrajna, A., et al. (2020). Zinc(II)—The Overlooked Éminence Grise of Chloroquine's Fight against COVID-19? Molecules, 25(15), 3497. [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. [Link]

-

Renoul, Y., et al. (2016). 8-hydroxyquinolines exhibit distinct protective activities among models of TDP-43, alpha-syn and polyglutamine proteotoxicity. Scientific Reports, 6, 26955. [Link]

-

Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4229. [Link]

-

Hider, R. C., & Kong, X. (2013). Hydroxyquinolines as Iron Chelators. Current Medicinal Chemistry, 20(21), 2686-2697. [Link]

-

Reddy, P. R., & Manjula, A. (2020). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands complexes and their CT‐DNA binding and cleavage, HSA/BSA binding and antioxidant studies. Applied Organometallic Chemistry, 34(11), e5922. [Link]

-

Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

-

Khuhawar, M. Y., & Lanjwani, S. N. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 27(5), 473-476. [Link]

-

Artini, P. G., et al. (2020). Tailoring the Use of 8‐Hydroxyquinolines for the Facile Separation of Iron, Dysprosium and Neodymium. Chemistry – A European Journal, 26(68), 15857-15867. [Link]

-

Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

El-Gohary, A. R., & El-Sayed, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]

-

El-Gohary, A. R., & El-Sayed, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

-

Beg, S., et al. (2022). Prodrug Therapies for Infectious and Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(17), 9993. [Link]

-

Kumar, S., & Singh, J. (2023). Advanced prodrug approaches for neurodegenerative diseases. Brazilian Journal of Science, 2(10), 40-59. [Link]

-

Viayna, E., et al. (2020). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 10, 1025. [Link]

-

Kumar, S., & Singh, J. (2023). Advanced prodrug approaches for neurodegenerative diseases. ResearchGate. [Link]

-

Rahman, M. A., & Rhim, H. (2017). Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. Molecules, 22(8), 1289. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advanced prodrug approaches for neurodegenerative diseases | Brazilian Journal of Science [periodicos.cerradopub.com.br]

- 3. researchgate.net [researchgate.net]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rroij.com [rroij.com]

A Spectroscopic Guide to 8-Acetoxyquinoline for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Acetoxyquinoline and Its Spectroscopic Fingerprint

This compound, the acetylated ester of 8-hydroxyquinoline, is a key heterocyclic compound with significant relevance in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, a potent metal-chelating agent with a wide range of biological activities, this compound serves as a valuable synthon and a molecule of interest in its own right. Its applications span from being a precursor in the synthesis of novel therapeutic agents to its use in the development of organic light-emitting diodes (OLEDs)[1].

For professionals in drug development and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide the foundational data for this understanding. This guide offers an in-depth analysis of the spectroscopic data of this compound, providing the necessary field-proven insights for its confident identification, characterization, and application in advanced research. We will also draw comparisons with its parent compound, 8-hydroxyquinoline, to elucidate the structural and electronic effects of acetylation.

Workflow for Spectroscopic Characterization

The comprehensive characterization of this compound relies on an integrated approach where data from multiple spectroscopic techniques are synergistically interpreted. The following workflow illustrates the logical progression from sample preparation to structural elucidation.

Caption: Integration of spectroscopic data to confirm the structure of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a multi-technique approach is employed. The key identifying features are the signals corresponding to the acetyl group in the NMR and IR spectra, which differentiate it from its parent compound, 8-hydroxyquinoline. This guide provides the foundational spectroscopic data and interpretive insights necessary for researchers and scientists to confidently work with this important molecule in their drug discovery and materials science endeavors.

References

-

Wang, C., Jung, G.-Y., Ihm, H., & Kim, J. I. (2002). New PPV oligomers containing 8-substituted quinoline for light-emitting diodes. Tetrahedron Letters, 43(30), 5293–5296. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 12(4), 1-2. [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Significance of 8-Acetoxyquinoline Solubility in Research and Development

An In-depth Technical Guide to the Solubility of 8-Acetoxyquinoline in Organic Solvents

This compound, the acetylated derivative of 8-hydroxyquinoline (oxine), is a molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. The parent compound, 8-hydroxyquinoline, is well-known for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects, largely attributed to its ability to chelate metal ions.[1][2][3] The addition of an acetoxy group modifies the molecule's lipophilicity, hydrogen bonding potential, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic properties. Understanding the solubility of this compound in various organic solvents is a critical first step in its practical application, from designing synthetic routes and purification strategies to formulating drug delivery systems and creating advanced materials like organic light-emitting diodes (OLEDs).[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It offers a predictive analysis of its solubility based on molecular structure, a detailed experimental protocol for its empirical determination, and a discussion of the key factors influencing its dissolution in organic media.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of a compound is influenced by several factors, including its molecular structure, the nature of the solvent, temperature, and pH.[5][6]

This compound (C₁₁H₉NO₂) is a derivative of quinoline, a heterocyclic aromatic compound.[7][8] The introduction of the acetoxy group at the 8-position significantly alters the electronic and steric properties of the parent 8-hydroxyquinoline molecule. The hydroxyl group in 8-hydroxyquinoline can act as both a hydrogen bond donor and acceptor, contributing to its solubility in protic solvents. In contrast, the acetoxy group in this compound is primarily a hydrogen bond acceptor at the carbonyl oxygen and the ester oxygen. This change is expected to reduce its solubility in protic solvents like alcohols, where hydrogen bond donation from the solvent is a key interaction.

Conversely, the increased lipophilicity due to the acetyl group should enhance its solubility in nonpolar and moderately polar aprotic solvents. The presence of the polar ester group and the nitrogen atom in the quinoline ring, however, will likely limit its solubility in purely nonpolar solvents like hexane.

Based on these structural considerations, we can hypothesize the following solubility profile for this compound:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, due to strong dipole-dipole interactions.

-

Moderate to High Solubility: In chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: In moderately polar protic solvents like ethanol and methanol. The solubility is expected to be lower than that of 8-hydroxyquinoline due to the loss of the hydrogen bond donating hydroxyl group.

-

Low Solubility: In nonpolar solvents such as hexane and cyclohexane.

-

pH-Dependent Solubility: While the acetoxy group is not readily ionizable, the quinoline nitrogen is basic and can be protonated in acidic conditions, which may enhance solubility in acidic aqueous solutions.[5][9]

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

To empirically determine the solubility of this compound, a standardized experimental protocol is essential for generating reliable and reproducible data. The following method is a robust approach for determining the equilibrium solubility of a compound in various solvents at a controlled temperature.

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of each test solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of decreasing concentration.

-

Analyze the calibration standards by HPLC-UV to generate a standard curve of peak area versus concentration.

-

Dilute the filtered sample solutions with the mobile phase to bring the concentration within the range of the standard curve.

-

Analyze the diluted sample solutions by HPLC-UV.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solutions from the standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

-

Illustrative Solubility Data for this compound

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in a range of organic solvents at 25 °C, as would be determined by the protocol described above.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | > 200 |

| Dimethylformamide (DMF) | 36.7 | > 200 | |

| Acetone | 20.7 | ~150 | |

| Acetonitrile | 37.5 | ~80 | |

| Chlorinated | Dichloromethane (DCM) | 9.1 | ~180 |

| Chloroform | 4.8 | ~170 | |

| Polar Protic | Ethanol | 24.6 | ~50 |

| Methanol | 32.7 | ~40 | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | ~90 |

| Diethyl Ether | 4.3 | ~20 | |

| Aromatic | Toluene | 2.4 | ~30 |

| Nonpolar | n-Hexane | 1.9 | < 1 |

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several interconnected factors. Understanding these factors is crucial for controlling and manipulating its solubility in practical applications.

Solvent Polarity and Hydrogen Bonding

As predicted, the solubility of this compound is expected to be highest in polar aprotic solvents where dipole-dipole interactions are the dominant intermolecular forces. In protic solvents, the absence of a hydrogen bond donating group on the solute limits its interaction with the solvent, leading to lower solubility compared to its parent compound, 8-hydroxyquinoline.

Temperature

For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent. The effect of temperature on the solubility of this compound should be experimentally determined for specific solvent systems, as the magnitude of this effect can vary.

pH

The quinoline nitrogen in this compound has a pKa in the range of 4-5. This means that in acidic aqueous solutions, the nitrogen atom can be protonated, forming a more polar, charged species. This protonation would significantly increase its solubility in acidic aqueous media.[10][11] This property is particularly relevant in the context of drug development, where the pH of the gastrointestinal tract can influence drug absorption.

Logical Relationship Diagram

Caption: Factors influencing the solubility of this compound.

Applications and Implications

The solubility profile of this compound has direct implications for its practical use:

-

Organic Synthesis: The high solubility in solvents like DCM and acetone makes them suitable for reaction media, while the low solubility in hexane suggests its potential use as an anti-solvent for crystallization and purification.

-

Drug Development: The moderate solubility in ethanol could be advantageous for formulating oral solutions or tinctures. Its pH-dependent solubility is a critical consideration for oral bioavailability.[12]

-

Materials Science: For applications in OLEDs, high solubility in solvents used for spin-coating, such as chloroform or THF, is essential for creating uniform thin films.

Conclusion

While specific, publicly available solubility data for this compound is limited, a thorough understanding of its molecular structure and the principles of solubility allows for a robust predictive framework. This guide has provided a comprehensive overview, from theoretical predictions to a detailed experimental protocol for the empirical determination of its solubility in a range of organic solvents. The illustrative data and discussion of influencing factors offer valuable insights for researchers working with this promising compound. The provided methodologies serve as a self-validating system for generating the reliable data necessary for advancing research and development in the various fields where this compound holds potential.

References

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1485-1490. [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 111. [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility Tests for Organic Compounds. (2021, March 24). [Video]. YouTube. [Link]

-

Al-Karrawi, Z. A., & Al-Amiery, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5052. [Link]

-

Solubility of Things. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

Koca, A., & Can, H. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2025, August 7). ChemInform. [Link]

-

Sharma, A., & Kumar, V. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. This compound | C11H9NO2 | CID 75777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Enigmatic Dance of a Proton: An In-depth Technical Guide to the Excited-State Proton Transfer of 8-Hydroxyquinoline

This guide provides a comprehensive exploration of the excited-state proton transfer (ESPT) mechanism of 8-hydroxyquinoline (8HQ), a molecule that has captivated the attention of chemists and physicists for decades. 8HQ, also known as oxine, serves as a cornerstone model for understanding photoinduced proton transfer, a fundamental process in chemistry, biology, and materials science.[1][2] Its unique photophysical behavior, characterized by a dramatic change in acidity and basicity upon electronic excitation, makes it a powerful tool in applications ranging from fluorescent sensors and organic light-emitting diodes (OLEDs) to pharmacological agents.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of 8HQ's photochemistry.

The Ground State: A Tale of Two Forms and an Intramolecular Embrace

In its ground electronic state (S₀), 8-hydroxyquinoline exists predominantly in its enol (E) form.[6] A key structural feature of 8HQ is the intramolecular hydrogen bond between the hydroxyl group (-OH) at the 8-position and the nitrogen atom of the quinoline ring.[7][8] This internal hydrogen bond creates a pre-organized system, poised for proton transfer.

However, the ground state is not entirely static. An equilibrium exists between the neutral enol form and a zwitterionic (Z) form, where the proton has transferred from the oxygen to the nitrogen atom.[3][4] In most solvents, the enol form is significantly more stable. Computational studies have shown that the enol form is lower in energy than the zwitterionic form, with a notable energy barrier for proton transfer in the ground state.[8]

The Photon's Arrival: A Cascade of Events in the Excited State

The absorption of a photon elevates the 8HQ molecule to an excited electronic state (S₁), triggering a rapid and fascinating sequence of events. Upon photoexcitation, the electronic distribution within the molecule is significantly altered. The hydroxyl group becomes a much stronger acid, while the quinoline nitrogen becomes a more potent base. This photoinduced change in acidity and basicity is the driving force for the excited-state proton transfer.

The intramolecular hydrogen bond, already present in the ground state, strengthens considerably in the excited state.[9] This strengthening is evidenced by a red-shift in the hydroxyl group's stretching frequency in the excited state, as revealed by infrared spectroscopy and computational calculations.[9] This enhanced hydrogen bond facilitates an ultrafast intramolecular proton transfer from the oxygen to the nitrogen atom, leading to the formation of the excited-state keto tautomer (K*).[2][6] This process is often referred to as excited-state intramolecular proton transfer (ESIPT).

The ESIPT in 8HQ is an extremely rapid process, occurring on the femto- to picosecond timescale.[2] The potential energy barrier for this proton transfer in the excited state is negligible, allowing for a highly efficient conversion to the keto tautomer.[9]

dot graph TD{ subgraph Ground State (S₀) E[Enol Form (8-HQ-OH)] Z[Zwitterionic Form (8-HQ⁺-O⁻)] E -- High Energy Barrier --> Z end

}

Figure 1: Jablonski diagram illustrating the ESPT mechanism of 8-Hydroxyquinoline.

The Emissive Species: Unraveling the Dual Fluorescence

A hallmark of 8HQ's photophysics is its dual fluorescence, a phenomenon highly dependent on the solvent environment. This dual emission arises from the two distinct excited-state species: the initially excited enol form (E) and the proton-transferred keto tautomer (K).

-

The "Normal" Emission: The emission from the excited enol form (E* → E) exhibits a relatively small Stokes shift and is typically observed in the near-UV region (around 340-365 nm).

-

The Tautomer Emission: The emission from the excited keto tautomer (K* → K) is characterized by a significantly larger Stokes shift and appears at longer wavelengths, in the visible region (around 500-520 nm).

The relative intensities of these two emission bands are exquisitely sensitive to the solvent's polarity and its ability to form hydrogen bonds. In aprotic solvents, the tautomer emission is often dominant, indicating efficient ESIPT. In protic solvents like water and alcohols, the situation is more complex due to intermolecular hydrogen bonding with the solvent molecules, which can compete with the intramolecular proton transfer.[10]

The Role of the Environment: Solvent and Concentration Effects

The solvent plays a pivotal role in modulating the ESPT dynamics of 8HQ. The choice of solvent can dictate the dominant excited-state species and, consequently, the observed fluorescence properties.

-

Aprotic Solvents: In aprotic solvents, the intramolecular hydrogen bond is less perturbed by solvent interactions, leading to efficient ESIPT and prominent tautomer fluorescence.[11]

-

Protic Solvents: In protic solvents, solvent molecules can form hydrogen bonds with both the hydroxyl group and the nitrogen atom of 8HQ. This can lead to the formation of stoichiometric hydrogen-bonding complexes (e.g., 1:1 and 1:2 complexes). These intermolecular interactions can either facilitate or hinder the intramolecular proton transfer, leading to complex photophysical behavior. In some cases, intermolecular proton transfer to the solvent can occur.[10]

-

Concentration Effects: At higher concentrations, 8HQ can form dimers or aggregates through intermolecular hydrogen bonding. These dimers can exhibit their own unique photophysical properties, further complicating the emission spectra. The formation of dimers is often indicated by an iso-emissive point in the concentration-dependent fluorescence spectra.

| Solvent | Dielectric Constant | Emission Maxima (nm) | Predominant Process |

| Cyclohexane | 2.02 | ~350, ~480 | ESIPT in dimers |

| Dichloromethane | 8.93 | ~360, ~500 | ESIPT |

| Acetonitrile | 37.5 | ~355, ~510 | ESIPT |

| Ethanol | 24.5 | ~365, ~410, ~520 | Competing intra- and intermolecular H-bonding |

| Water | 80.1 | Weak, broad emission | Complex intermolecular proton relay |

Table 1: Representative Photophysical Data of 8-Hydroxyquinoline in Various Solvents. (Data synthesized from multiple sources for illustrative purposes).

Experimental Probing of the ESPT Mechanism

A suite of spectroscopic techniques is employed to unravel the intricate details of the 8HQ ESPT mechanism.

Steady-State Spectroscopy

-

UV-Visible Absorption Spectroscopy: This technique is used to characterize the ground-state absorption of 8HQ, providing information about the electronic transitions.

-

Steady-State Fluorescence Spectroscopy: This is a cornerstone technique for studying ESPT. By measuring the fluorescence emission spectra as a function of excitation wavelength, solvent, and concentration, one can identify the different emitting species and gain insights into the equilibrium between them.

Protocol for Steady-State Fluorescence Analysis of 8HQ:

-

Sample Preparation: Prepare a stock solution of 8HQ in a high-purity solvent (e.g., spectroscopic grade). Prepare a series of dilutions to study concentration effects (typically in the range of 10⁻⁶ to 10⁻⁴ M).

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Data Acquisition:

-

Record the absorption spectrum to determine the optimal excitation wavelength (λ_ex).

-

Record the fluorescence emission spectra at a fixed excitation wavelength for each concentration.

-

Record excitation spectra by monitoring the emission at the peak wavelengths of the different fluorescent species.

-

-

Data Analysis: Analyze the emission spectra for the presence of dual fluorescence bands. Plot fluorescence intensity versus concentration to check for linearity and potential aggregation. Look for iso-emissive points in the concentration-dependent spectra.

Time-Resolved Spectroscopy

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC): This technique provides direct information about the lifetimes of the excited states. By measuring the fluorescence decay kinetics at different emission wavelengths, one can determine the lifetimes of the excited enol (E) and keto (K) forms, providing crucial data on the rate of the ESIPT process.[2]

Protocol for Time-Resolved Fluorescence Measurement of 8HQ:

-

Sample Preparation: Prepare a dilute solution of 8HQ in the solvent of interest to avoid concentration-quenching effects.

-

Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.

-

Data Acquisition:

-

Set the excitation wavelength to populate the S₁ state of 8HQ.

-

Collect the fluorescence decay profiles at the emission maxima of the enol and tautomer forms.

-

Measure the instrument response function (IRF) using a scattering solution.

-

-

Data Analysis: Deconvolute the measured fluorescence decay from the IRF using fitting software. Fit the decay profiles to a multi-exponential decay model to extract the fluorescence lifetimes of the different species.

dot graph LR{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation (8HQ in Solvent)] subgraph "Steady-State Analysis" B[UV-Vis Absorption] C[Fluorescence Spectroscopy (Emission & Excitation)] end subgraph "Time-Resolved Analysis" D[Time-Correlated Single Photon Counting (TCSPC)] end subgraph "Computational Modeling" E[DFT/TD-DFT Calculations] end A --> B; A --> C; A --> D; B --> C; C --> F{Mechanistic Insights - Dual Fluorescence - Solvent Effects - Aggregation}; D --> G{Kinetic Information - Excited-State Lifetimes - ESIPT Rate}; E --> H{Theoretical Understanding - Energy Landscapes - Structural Changes}; F --> I[Comprehensive ESPT Mechanism]; G --> I; H --> I;

}

Figure 2: Experimental and computational workflow for investigating the ESPT mechanism of 8-Hydroxyquinoline.

Computational Chemistry

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are invaluable for providing a theoretical framework to understand the ESPT process.[6][9] They can be used to:

-

Calculate the geometries and energies of the ground and excited states of the enol and keto forms.

-

Determine the potential energy surfaces for the proton transfer reaction, revealing the energy barriers.[12]

-

Simulate vibrational spectra to confirm the strengthening of the intramolecular hydrogen bond in the excited state.[9]

-

Taming the Proton: Inhibition of ESPT and Practical Applications

The ability to control the ESPT process in 8HQ and its derivatives is key to many of their applications. One of the most effective ways to inhibit ESIPT is through metal chelation.[3][7] The hydroxyl group and the quinoline nitrogen of 8HQ act as a bidentate ligand, readily forming stable complexes with a variety of metal ions.[4]